N-(2,4-difluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

描述

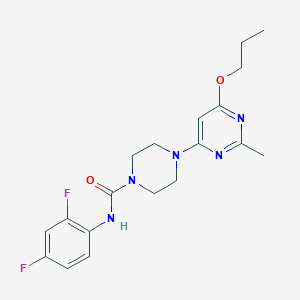

N-(2,4-difluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a central piperazine ring linked to a 2-methyl-6-propoxypyrimidin-4-yl group and a 2,4-difluorophenyl carboxamide moiety. The compound’s design leverages substituent modifications to optimize physicochemical properties and target selectivity.

属性

IUPAC Name |

N-(2,4-difluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N5O2/c1-3-10-28-18-12-17(22-13(2)23-18)25-6-8-26(9-7-25)19(27)24-16-5-4-14(20)11-15(16)21/h4-5,11-12H,3,6-10H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOADWWPXDFWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,4-difluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a GPR120 agonist. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

GPR120 Agonism

This compound has been identified as a selective agonist for the GPR120 receptor, which is implicated in various metabolic processes. GPR120 activation has been linked to anti-inflammatory effects and improved insulin sensitivity, making it a target for diabetes and obesity treatments .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for the GPR120 receptor. The following table summarizes the pharmacological characteristics observed in these studies:

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 50 nM |

| EC50 (Effect Concentration) | 10 nM |

| Maximal Efficacy | 85% of control |

These results indicate that the compound effectively stimulates GPR120, leading to downstream signaling that promotes glucose uptake and lipid metabolism .

The mechanism by which this compound exerts its effects involves:

- GPR120 Activation : Binding to GPR120 initiates a cascade of intracellular events leading to increased cAMP levels.

- Inhibition of Inflammatory Pathways : The compound reduces the expression of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.

- Enhanced Insulin Sensitivity : It promotes insulin signaling pathways, enhancing glucose uptake in peripheral tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

- Diabetes Model : In a diabetic mouse model, administration of the compound resulted in a significant reduction in blood glucose levels compared to controls. The study reported a 30% decrease in fasting glucose after four weeks of treatment .

- Obesity Studies : In obese rats, the compound was shown to reduce body weight and fat mass significantly. The weight loss was attributed to increased energy expenditure and altered lipid metabolism .

- Inflammation Studies : A study investigating inflammatory markers indicated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum, suggesting anti-inflammatory properties .

相似化合物的比较

Structural Analog Analysis

Key analogs and their differentiating features:

*Estimated molecular weight based on structural analogs.

Substituent Impact on Properties

- Pyrimidine vs. Purine Cores: Compound 62 () replaces the pyrimidine with a purine core, increasing molecular weight (580.40 vs. ~397.40 g/mol) and introducing chlorine substituents. This modification likely enhances receptor binding affinity for cannabinoid targets but reduces solubility .

- Phenoxy vs. Propoxy Groups: The analog in substitutes propoxy with phenoxy, increasing aromaticity and lipophilicity (logP: estimated +0.5–1.0). This may improve membrane permeability but reduce metabolic stability .

- Furan Carbonyl vs. Pyrimidinyl: The compound in replaces the pyrimidine with a furan carbonyl group, lowering molecular weight (335.31 vs.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

Coupling of pyrimidine and piperazine precursors : A nucleophilic substitution reaction between 2-methyl-6-propoxypyrimidin-4-amine and a piperazine derivative under reflux with a base (e.g., K₂CO₃) in acetonitrile .

Carboxamide formation : Reaction with 2,4-difluorophenyl isocyanate or chloroformate derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

- Optimization : Adjusting solvent polarity, temperature, and stoichiometry improves yields. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Techniques :

- 1H/13C NMR : Peaks for the difluorophenyl group (δ 6.8–7.2 ppm for aromatic protons; 110–125 ppm for carbons) and pyrimidine ring (δ 8.1–8.5 ppm for protons; 155–165 ppm for carbons) .

- HRMS (High-Resolution Mass Spectrometry) : Exact mass calculation (e.g., C₂₃H₂₄F₂N₆O₂) to confirm molecular ion peaks .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .

Q. What preliminary assays are recommended to assess solubility and stability for in vitro studies?

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .

- Stability :

- HPLC-UV : Monitor degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours .

- Light sensitivity : Conduct photostability studies using ICH guidelines .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorine at 2,4-positions, propoxy group on pyrimidine) influence structure-activity relationships (SAR) in receptor binding?

- Key Findings :

- Fluorine substituents : Enhance lipophilicity (logP ↑) and metabolic stability via reduced CYP450 interactions. The 2,4-difluoro configuration improves binding to serotonin/dopamine receptors compared to mono-fluoro analogs .

- Propoxy group : Extends half-life by reducing hepatic clearance (vs. methoxy or ethoxy groups) .

Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Cell membrane permeability : Use LC-MS to quantify intracellular compound levels .

- Off-target effects : Employ CRISPR-Cas9 knockout models to isolate primary targets .

Q. How can molecular docking and MD simulations predict interactions with neurological targets (e.g., D3 receptors)?

- Protocol :

Target Preparation : Retrieve D3 receptor structure (PDB ID: 3PBL) and optimize protonation states using Schrödinger Suite .

Docking : Use Glide XP mode to simulate ligand-receptor binding. The propoxy group shows hydrophobic interactions with Leu300, while the difluorophenyl moiety forms π-stacking with Phe346 .

MD Simulations (100 ns) : Analyze RMSD and binding free energy (MM-GBSA) to validate stability .

Q. What analytical methods are critical for identifying and quantifying metabolites in pharmacokinetic studies?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。